5-Methoxy-2-nitro-4-(trifluoromethyl)phenol

Physical chemistry Solid-state handling Crystallinity

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol (also known as 3-methoxy-4-trifluoromethyl-6-nitrophenol; abbreviated MeONP in some vendor literature) is a trisubstituted phenolic compound bearing methoxy (–OCH₃), nitro (–NO₂), and trifluoromethyl (–CF₃) groups on the same aromatic ring. Its molecular formula is C₈H₆F₃NO₄ with a molecular weight of 237.13 g·mol⁻¹.

Molecular Formula C8H6F3NO4
Molecular Weight 237.13 g/mol
CAS No. 69741-66-8
Cat. No. B1627612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
CAS69741-66-8
Molecular FormulaC8H6F3NO4
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O
InChIInChI=1S/C8H6F3NO4/c1-16-7-3-6(13)5(12(14)15)2-4(7)8(9,10)11/h2-3,13H,1H3
InChIKeyCQYPDXUWXKXLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol (CAS 69741-66-8): Chemical Identity, Physicochemical Baseline, and Procurement Context


5-Methoxy-2-nitro-4-(trifluoromethyl)phenol (also known as 3-methoxy-4-trifluoromethyl-6-nitrophenol; abbreviated MeONP in some vendor literature) is a trisubstituted phenolic compound bearing methoxy (–OCH₃), nitro (–NO₂), and trifluoromethyl (–CF₃) groups on the same aromatic ring [1]. Its molecular formula is C₈H₆F₃NO₄ with a molecular weight of 237.13 g·mol⁻¹ . First disclosed as a novel compound in Bayer AG patent US4225731 (1980), it was described as a solid with a melting point of 77–78 °C and was explicitly claimed as an intermediate for the preparation of trifluoromethyl-nitrodiphenyl ether herbicides [1]. The compound is currently available from specialty chemical suppliers at purities typically ≥95% .

Why 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol Cannot Be Substituted by Des-Methoxy or Other In-Class Trifluoromethylnitrophenols


The simultaneous presence of methoxy, nitro, and trifluoromethyl substituents on the phenol scaffold creates a unique combination of electronic, steric, and solubility properties that cannot be replicated by any single in-class analog. The methoxy group at C-3 (or C-5, depending on numbering) acts as an electron-donating substituent that counterbalances the strong electron-withdrawing effects of the nitro and trifluoromethyl groups, modulating the phenolic O–H acidity and the ring's reactivity in electrophilic substitution and cross-coupling reactions [1]. Removing the methoxy (as in 2-nitro-4-trifluoromethylphenol, CAS 400-99-7) produces a liquid compound with different physical form, lower molecular weight, and altered hydrogen-bonding capacity, which directly affects its suitability as a solid building block in parallel synthesis and its performance in diphenyl ether herbicide construction where the methoxy group may serve as a subsequent synthetic handle via O-demethylation [1]. Furthermore, replacing the methoxy with chloro, carboxy, or other substituents yields compounds whose divergent polarity (LogP), melting behavior, and downstream reaction profiles make them unsuitable as drop-in replacements .

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol vs. Closest Comparators


Physical Form and Melting Point: Solid vs. Liquid Differentiation Against the Des-Methoxy Analog

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol is obtained as a crystalline solid with a melting point of 77–78 °C [1]. In contrast, its closest des-methoxy analog, 2-nitro-4-(trifluoromethyl)phenol (CAS 400-99-7), is a liquid at ambient temperature with a boiling point of 92–94 °C at 12 mmHg and a density of 1.473 g/mL at 25 °C . This difference in physical state is significant for weighing, automated solid-dispensing platforms, and long-term storage stability.

Physical chemistry Solid-state handling Crystallinity

LogP and Polar Surface Area (PSA): Lipophilicity Differentiation for Biological Membrane Permeability Predictions

The calculated partition coefficient (LogP) for 5-methoxy-2-nitro-4-(trifluoromethyl)phenol is 2.851, with a topological polar surface area (TPSA) of 75.28 Ų . For the des-methoxy comparator 2-nitro-4-(trifluoromethyl)phenol, the predicted LogP is approximately 2.3–2.5 (estimated from ChemSpider and ChemicalBook data) with a lower PSA of ~66 Ų . The ~0.4–0.6 log unit increase in LogP for the target compound indicates enhanced membrane permeability, while the retained moderate PSA remains within the drug-like range for oral bioavailability.

Lipophilicity Drug-likeness ADME prediction

Synthetic Accessibility and Yield from Dichloronitrobenzotrifluoride Starting Materials: Comparative One-Pot Synthesis Efficiency

In the Bayer patent US4225731, 3-methoxy-4-trifluoromethyl-6-nitrophenol was synthesized from 2,4-dichloro-5-nitrobenzotrifluoride by treatment with 50% aqueous NaOH in methanol using tetrabutylphosphonium chloride as a phase-transfer catalyst, affording the product in 73% yield after recrystallization [1]. Under analogous conditions, the des-methoxy comparator 2-nitro-4-trifluoromethylphenol was obtained from 4-chloro-3-nitrobenzotrifluoride in 91% yield, but the product was a liquid requiring steam distillation for isolation [1]. The 18-percentage-point yield differential is partly offset by the target compound's solid-state isolation advantage (recrystallization vs. steam distillation).

Process chemistry Phase-transfer catalysis Yield optimization

Functional Group Orthogonality: The Methoxy Substituent as a Latent Synthetic Handle for Downstream O-Demethylation Chemistry

The methoxy group in 5-methoxy-2-nitro-4-(trifluoromethyl)phenol can serve as a masked hydroxyl, enabling selective O-demethylation (e.g., with BBr₃, AlCl₃, or pyridine·HCl) to generate a catechol-type intermediate for further functionalization [1]. This orthogonality is absent in the des-methoxy analog (2-nitro-4-trifluoromethylphenol), which lacks this latent functionality. The methoxy group's presence thus expands the compound's utility as a diversified building block for combinatorial library synthesis, whereas the des-methoxy analog is limited to direct phenolic coupling or nitro-group transformations only [2].

Synthetic methodology Protecting group strategy Catechol synthesis

Patent Novelty and Designated Intermediacy: Explicit Claim as a Herbicide Precursor Unique Among Trifluoromethylnitrophenols

The Bayer patent US4225731 explicitly lists 3-methoxy-4-trifluoromethyl-6-nitrophenol (the target compound) among a series of 'new' trifluoromethylphenols of Formula VII and specifically designates these compounds as 'intermediate products for the preparation of herbicides' via reaction with p-nitrochlorobenzene to yield trifluoromethyl-nitrodiphenyl ethers [1]. While several related compounds (e.g., 2-chloro-4-trifluoromethyl-6-nitrophenol, 5-nitro-3-trifluoromethyl-salicylic acid) are also claimed, the methoxy-substituted phenol is uniquely positioned as a precursor that introduces both hydrogen-bond acceptor capability and enhanced lipophilicity into the final diphenyl ether herbicide scaffold, properties that are not simultaneously available from the chloro- or carboxy-substituted analogs [1].

Agrochemical intermediates Patent mapping Herbicide synthesis

Computed Molecular Descriptors and Drug-Likeness: Comparative Assessment Against the Des-Methoxy Analog for Library Design Prioritization

Comparative molecular descriptor analysis reveals that 5-methoxy-2-nitro-4-(trifluoromethyl)phenol has a molecular weight of 237.13 g·mol⁻¹ versus 207.11 g·mol⁻¹ for 2-nitro-4-(trifluoromethyl)phenol . Both compounds fall within the fragment-like or lead-like space (MW < 300), but the target compound contains four oxygen atoms and three fluorine atoms, compared with three oxygen and three fluorine atoms for the comparator. The additional oxygen in the methoxy group provides an extra hydrogen-bond acceptor, potentially influencing target binding in biochemical assays, while still satisfying the Rule-of-Three criteria for fragment-based drug discovery (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [1].

Computational chemistry Lead-likeness Fragment-based screening

Procurement-Driven Application Scenarios Where 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol Offers Demonstrable Advantages Over In-Class Alternatives


Agrochemical Lead Optimization: Synthesis of Trifluoromethyl-Nitrodiphenyl Ether Herbicides via Phenolic Etherification

The Bayer patent explicitly demonstrates the conversion of trifluoromethylphenols to diphenyl ether herbicides by reaction with p-nitrochlorobenzene in the presence of potassium methylate [1]. The target compound, with its methoxy group intact, can generate diphenyl ether scaffolds bearing both a methoxy substituent (modulating electronic properties and crop selectivity) and the trifluoromethyl-nitrophenyl pharmacophore essential for herbicidal activity. This positions the compound as a preferred intermediate over the des-methoxy analog when the target herbicide structure requires an oxygenated ring substituent without additional synthetic steps for hydroxyl introduction.

Medicinal Chemistry Fragment Library Construction: A Methoxy-Containing Trifluoromethylnitrophenol Fragment for 19F-NMR and Parametric Property Screening

With a molecular weight of 237.13 g·mol⁻¹, LogP of 2.85, and five hydrogen-bond acceptors, the compound satisfies fragment-like property criteria [1]. The presence of the –CF₃ group provides a 19F NMR handle for binding assays and fragment-based screening, while the methoxy group adds an additional H-bond acceptor not available in the des-methoxy analog [2]. Procurement of this specific compound over 2-nitro-4-(trifluoromethyl)phenol is justified when screening libraries require greater pharmacophoric diversity within the same trifluoromethylnitrophenol fragment class.

Parallel Synthesis and Diversification: Orthogonal Functionalization via Sequential Nitro Reduction and O-Demethylation

The compound contains three orthogonally addressable functional groups: the phenolic –OH (available for O-alkylation/acylation), the nitro group (reducible to –NH₂ for amide coupling or diazotization), and the methoxy group (cleavable to –OH for further derivatization) [1]. This triad enables a minimum of three sequential, non-interfering transformations on the same scaffold, exceeding the diversification potential of the des-methoxy analog (two reactive sites only) . Solid form facilitates automated solid-dispensing for parallel synthesis workflows.

Catechol-Based Chelator or Metal-Binding Pharmacophore Synthesis via Controlled O-Demethylation

O-Demethylation of the methoxy group with standard reagents (e.g., BBr₃, AlCl₃/pyridine) would generate a nitro-trifluoromethyl-catechol intermediate, a scaffold with potential metal-chelating properties relevant to metalloenzyme inhibition or radiopharmaceutical chelator design [1]. The des-methoxy analog cannot serve this purpose, as it lacks the masked hydroxyl required to access catechol geometry. Procurement of the methoxy-substituted compound is mandatory for any synthetic route relying on latent catechol functionality.

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